

Timonacic HPLC analysis method for quantification

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Compound of Interest

Compound Name: *Timonacic*

Cat. No.: *B1683166*

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An High-Performance Liquid Chromatography (HPLC) method for the quantification of **Timonacic** is detailed in this application note. This protocol provides a robust and reliable method for researchers, scientists, and professionals in drug development.

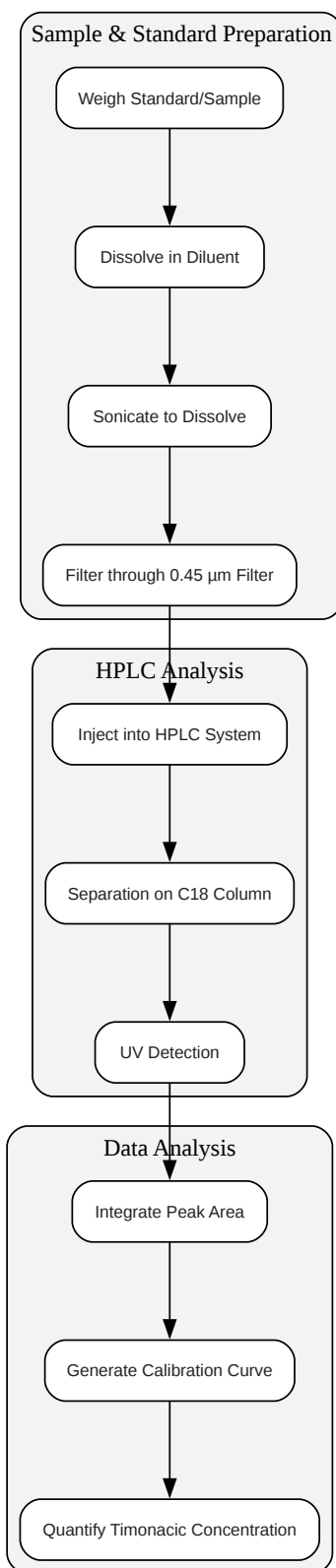
Introduction

Timonacic (Thiazolidine-4-carboxylic acid) is a compound of interest in various fields, including pharmaceuticals, for its potential therapeutic effects. Accurate and precise quantification of **Timonacic** in different matrices is crucial for research and quality control. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Timonacic**.

Principle

The method utilizes a reversed-phase C18 column to separate **Timonacic** from other components in the sample. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, is passed through the column at a constant flow rate. **Timonacic** is detected and quantified by a UV detector at a specific wavelength. The concentration of **Timonacic** in a sample is determined by comparing its peak area to that of a standard of known concentration.

Experimental Workflow



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Caption: Experimental workflow for **Timonacic** quantification by HPLC.

Materials and Methods

Apparatus and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Data acquisition and processing software
- Analytical balance
- Sonicator
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)
- **Timonacic** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Deionized water

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of **Timonacic** is presented in the table below.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	20mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (95:5 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection Wavelength	210 nm
Run Time	10 minutes

Protocols

Preparation of Mobile Phase

- Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water to prepare a 20mM solution.
- pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 with orthophosphoric acid.
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 95:5 (v/v).
- Degassing: Degas the mobile phase by sonicating for 15 minutes or by using a vacuum filtration system.

Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Timonacic** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below:

- Accurately weigh a quantity of the powdered sample equivalent to 10 mg of **Timonacic**.
- Transfer the weighed sample to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of **Timonacic**.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The described HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized below.

System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (n=6)	$\leq 2.0\%$

Linearity

The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.

Concentration Range (µg/mL)	Correlation Coefficient (r^2)
1 - 50	≥ 0.999

Precision

Precision is evaluated by performing replicate injections of a standard solution.

Precision Type	% RSD
Intra-day (n=6)	≤ 2.0%
Inter-day (n=6)	≤ 2.0%

Accuracy

Accuracy is determined by the recovery of a known amount of **Timonacic** spiked into a placebo mixture.

Spiked Level	Mean Recovery (%)
80%	98 - 102
100%	98 - 102
120%	98 - 102

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
LOD	~ 0.1
LOQ	~ 0.3

Chemical Structure of Timonacic

Chemical Structure

Timonacic (Thiazolidine-4-carboxylic acid)

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Caption: Chemical structure of **Timonacic**.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **Timonacic**. The method is suitable for routine analysis in research and quality control laboratories.

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